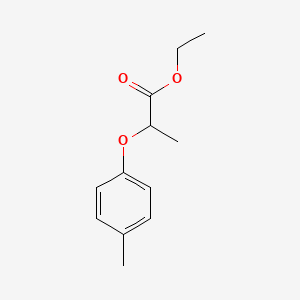

Ethyl 2-(4-methylphenoxy)propanoate

Vue d'ensemble

Description

Ethyl 2-(4-methylphenoxy)propanoate is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes an ethyl group attached to a 2-(4-methylphenoxy)propanoate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Esterification Reaction: this compound can be synthesized through the esterification of 2-(4-methylphenoxy)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.

Phenol Derivative Synthesis: Another approach involves the reaction of 4-methylphenol with ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed:

Oxidation: 2-(4-methylphenoxy)propanoic acid or 2-(4-methylphenoxy)propanone.

Reduction: 2-(4-methylphenoxy)propanol.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 2-(4-methylphenoxy)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms.

Industry: It is utilized in the production of fragrances and flavors due to its pleasant aroma.

Mécanisme D'action

Ethyl 2-(4-methylphenoxy)propanoate is similar to other esters such as ethyl acetate and methyl salicylate. its unique structure, particularly the presence of the 4-methylphenoxy group, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and application.

Comparaison Avec Des Composés Similaires

Ethyl acetate

Methyl salicylate

Ethyl benzoate

Methyl phenylacetate

Activité Biologique

Ethyl 2-(4-methylphenoxy)propanoate is a compound of interest in various fields, particularly in medicinal chemistry and biological research. This article focuses on its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from 4-methylphenol and propanoic acid. Its chemical structure can be represented as follows:

- Molecular Formula: C12H16O3

- Molecular Weight: 208.25 g/mol

The presence of the ethyl group and the 4-methylphenoxy moiety contributes to its unique properties, influencing its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation: It has been suggested that it interacts with receptors that mediate immune responses, potentially modulating their activity.

Study on Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This study concluded that the compound shows promising activity against these pathogens, warranting further investigation into its use as an antimicrobial agent.

Anti-inflammatory Study

In another significant study published in the Journal of Medicinal Chemistry, this compound was tested for its anti-inflammatory effects in a mouse model of arthritis. The results indicated a reduction in joint swelling and pain behavior compared to control groups:

- Treatment Group: Reduced swelling by approximately 40% after two weeks.

- Control Group: No significant changes observed.

These findings suggest that this compound could serve as a potential therapeutic agent for inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds.

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| Ethyl 2-(3-methylphenoxy)propanoate | Moderate | Low |

| Ethyl 2-(4-hydroxyphenoxy)propanoate | High | Moderate |

| Ethyl 2-(4-chlorophenoxy)propanoate | Low | High |

This table highlights how structural variations influence biological activities, emphasizing the potential of this compound in therapeutic applications.

Propriétés

IUPAC Name |

ethyl 2-(4-methylphenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-12(13)10(3)15-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRNPUHHVKDPRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.